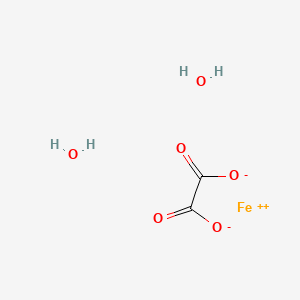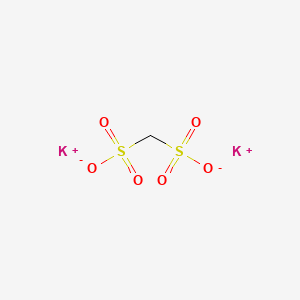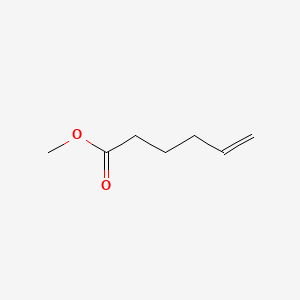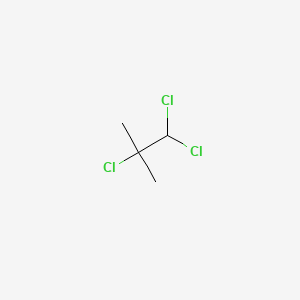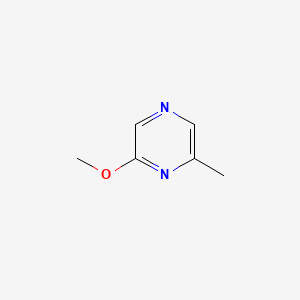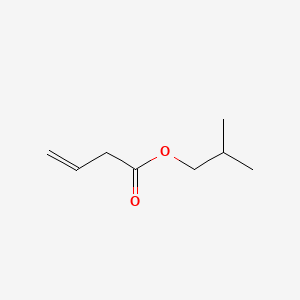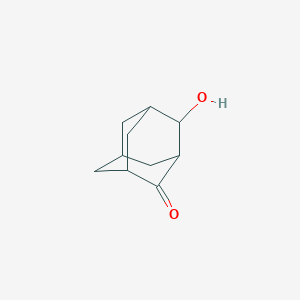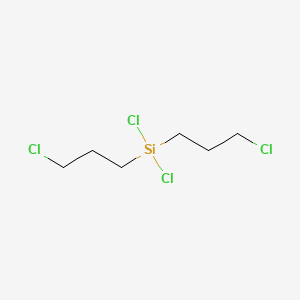
Silane, dichlorobis(3-chloropropyl)-
Übersicht
Beschreibung
“Silane, dichlorobis(3-chloropropyl)-” is a type of silane compound. Silanes are compounds containing a silicon atom bonded to hydrogen atoms and at least one carbon group . They are used in a variety of applications due to their ability to form bonds with both organic and inorganic substances .
Synthesis Analysis
The synthesis of silane compounds often involves the use of trichlorosilane and chloropropylene . A study has shown that (3- (tert-butylperoxy)propyl)trimethoxysilane was synthesized by using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .
Molecular Structure Analysis
The molecular formula of “Silane, dichlorobis(3-chloropropyl)-” is C6H12Cl4Si . The structure of this compound includes a silicon atom bonded to two dichloromethyl groups and two 3-chloropropyl groups .
Chemical Reactions Analysis
Silanes readily react with surfaces through surface hydroxyl groups, or bound water to form a strongly bound coating that includes both covalent bonds and multiple van der Waals interactions . The exact mechanism for the formation of the surface coating is still not completely understood .
Physical And Chemical Properties Analysis
The boiling point of “Silane, dichlorobis(3-chloropropyl)-” is 454.6 K . The enthalpy of vaporization is 49.7 kJ/mol at 328 K and 46.4 kJ/mol at 375 K .
Wissenschaftliche Forschungsanwendungen
Application in Hydrosilylation Reactions
Specific Scientific Field
Organosilicon chemistry and catalysis.
Summary
Hydrosilylation is a fundamental reaction in the silicon industry, involving the addition of hydrosilanes to alkenes. One key application is the production of various organosilicon compounds used as synthetic precursors and in the curing of silicone products. Additionally, hydrosilylation is crucial for creating silane coupling agents.
Experimental Procedure
In a recent study, researchers achieved efficient hydrosilylation of allyl chloride with trichlorosilane using a rhodium(I) catalyst, [RhCl(dppbzF)]2 (where dppbzF stands for 1,2-bis(diphenylphosphino)-3,4,5,6-tetrafluorobenzene). The reaction selectively formed trichloro(3-chloropropyl)silane . The catalyst significantly improved efficiency (turnover number, TON = 140,000) and selectivity (>99%) compared to conventional platinum-based catalysts .
Results
The study demonstrated that the rhodium(I) catalyst enables highly efficient and selective formation of trichloro(3-chloropropyl)silane, a key intermediate for various silane coupling agents. This advancement addresses the limited functional group compatibility of existing platinum-based catalysts, which is critical for large-scale industrial synthesis .
Other Applications
Specific Scientific Field
Various fields including paints, coatings, adhesives, semiconductor sealants, and tires.
Summary
Trichloro(3-chloropropyl)silane serves as a crucial intermediate for producing silane coupling agents. These agents form durable bonds between organic and inorganic materials, enhancing properties such as water and heat resistance. Silane coupling agents find applications in diverse industries due to their ability to improve adhesion and compatibility between different materials .
Experimental Procedure
The synthesis of trichloro(3-chloropropyl)silane typically involves nucleophilic substitution reactions and alcoholysis of trichlorosilyl groups. Distillation can be used to separate it from other related compounds, such as 3-chloropropyltrichlorosilane .
Results
Trichloro(3-chloropropyl)silane plays a pivotal role in enhancing material properties across various applications, contributing to the development of high-performance coatings, adhesives, and other products .
Safety And Hazards
“Silane, dichlorobis(3-chloropropyl)-” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a combustible liquid and should be kept away from heat/sparks/open flames/hot surfaces . It can cause skin, eye, and respiratory irritation, as well as central nervous system depression, if ingested, inhaled, or absorbed through the skin .
Eigenschaften
IUPAC Name |
dichloro-bis(3-chloropropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Cl4Si/c7-3-1-5-11(9,10)6-2-4-8/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNRFVFMQJSRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C[Si](CCCCl)(Cl)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067760 | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silane, dichlorobis(3-chloropropyl)- | |
CAS RN |
33317-65-6 | |
| Record name | Dichlorobis(3-chloropropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33317-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033317656 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, dichlorobis(3-chloropropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorobis(3-chloropropyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.763 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






